Cas no 2140-48-9 (Coenzyme A, S-butanoate)

Coenzyme A, S-butanoate structure
Coenzyme A, S-butanoate structure
Product Name:Coenzyme A, S-butanoate
CAS-nummer:2140-48-9
MF:C25H42N7O17P3S
MW:837.623967647552
CID:261027
PubChem ID:122283
Update Time:2025-04-19

Coenzyme A, S-butanoate Chemische en fysische eigenschappen

Naam en identificatie

    • Coenzyme A, S-butanoate
    • [5-(6-aminopurin-9-yl)-2-[[[[3-[2-(2-butanoylsulfanylethylcarbamoyl)ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3-yl]oxyphosph
    • [5-(6-aminopurin-9-yl)-2-[[[[3-[2-(2-butanoylsulfanylethylcarbamoyl)ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3-yl]oxyphosphonic acid
    • butanoyl-CoA
    • Butyryl-CoA
    • butyrylcoenzyme A
    • S-butyryl-coenzyme-A
    • n-Butyryl-CoA
    • Butyryl coenzyme A
    • Butyryl CoA
    • Butanoyl-CoA
    • Butanoyl coenzyme A
    • Coenzyme A, S-butyrate (6CI,7CI,8CI)
    • Butyryl Coenzyme A (sodium salt)
    • C4:0-CoA
    • 2140-48-9
    • S-Butyryl-coenzym-A
    • S-butanoyl-coenzyme A
    • S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] butanethioate
    • ranosyl]-
    • Coenzyme A, butyryl-
    • butyryl-CoA; (Acyl-CoA); [M+H]+;
    • 9H-purin-6-amine,9-[5-O-[hydroxy[[hydroxy[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[[2-[(1-oxobutyl)thio]ethyl]amino]propyl]amino]butyl]oxy]phosphinyl]oxy]phosphinyl]-3-O-phosphono-beta-D-ribofu
    • DTXSID70943955
    • S-butanoyl-CoA
    • S-butyryl-coenzyme A
    • butanoyl-coenzyme A
    • 4:0-CoA
    • LMFA07050292
    • Butyryl CoA
    • 'Butyryl Coenzyme A'
    • Butyryl coenzyme A
    • S-butyryl-CoA
    • Butanoyl coenzyme A
    • C00136
    • 3'-phosphoadenosine 5'-(3-{(3R)-4-[(3-{[2-(butanoylsulfanyl)ethyl]amino}-3-oxopropyl)amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl} dihydrogen diphosphate)
    • BCO
    • butyryl-coenzyme A
    • SCHEMBL60439
    • CHEBI:15517
    • n-Butyryl-CoA
    • S-{(3S,5S,9R)-1-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5-dioxido-10,14-dioxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} butanethioate (non-preferred name)
    • S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda5,5lambda5-diphosphaheptadecan-17-yl} butanethioate
    • NS00014819
    • SCHEMBL4367366
    • DTXSID70862839
    • S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] butanethioate
    • Q42412398
    • butyryl-coenzyme A(4-)
    • butanoyl-coenzyme A(4-)
    • butyryl-coenzyme A tetraanion
    • Inchi: 1S/C25H42N7O17P3S/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,18-,19-,20+,24-/m1/s1
    • InChI-sleutel: CRFNGMNYKDXRTN-CITAKDKDSA-N
    • LACHT: S(C(CCC)=O)CCNC(CCNC([C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)OP(=O)(O)O)O)=O)=O

Berekende eigenschappen

  • Exacte massa: 901.13700
  • Monoisotopische massa: 837.157073
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 9
  • Aantal waterstofbondacceptatoren: 18
  • Zware atoomtelling: 53
  • Aantal draaibare bindingen: 22
  • Complexiteit: 1410
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: _4.8
  • Topologisch pooloppervlak: 389

Experimentele eigenschappen

  • Dichtheid: 1.83
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • Brekindex: 1.7
  • PSA: 455.28000
  • LogboekP: 0.55420

Coenzyme A, S-butanoate Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt
2.1R:Codehydrase I, S:H2O, overnight, 37°C, pH 7.5
Referentie
Extending Carbon Chain Length of 1-Butanol Pathway for 1-Hexanol Synthesis from Glucose by Engineered Escherichia coli
By Dekishima, Yasumasa et al, Journal of the American Chemical Society, 2011, 133(30), 11399-11401

Productiemethode 2

Reactievoorwaarden
1.1R:R:R:S:H2O
Referentie
6-Deoxyerythronolide B Analogue Production in Escherichia coli through Metabolic Pathway Engineering
By Kennedy, Jonathan et al, Biochemistry, 2003, 42(48), 14342-14348

Productiemethode 3

Reactievoorwaarden
1.1
Referentie
Rational Control of Polyketide Extender Units by Structure-Based Engineering of a Crotonyl-CoA Carboxylase/Reductase in Antimycin Biosynthesis
By Zhang, Lihan et al, Angewandte Chemie, 2015, 54(45), 13462-13465

Productiemethode 4

Reactievoorwaarden
1.1R:NaHCO3, S:H2O, 20 min, cooled
Referentie
Covalent Adduct Formation as a Strategy for Efficient CO2 Fixation in Crotonyl-CoA Carboxylases/Reductases
By Recabarren, Rodrigo et al, ACS Catalysis, 2023, 13(9), 6230-6241

Productiemethode 5

Reactievoorwaarden
1.1R:K2HPO4, R:KH2PO4, C:227465-96-5, 3 h, 37°C, pH 7
Referentie
Enzymatic preparation technique for acyl/aroyl coenzyme a
By Zhu, Ping et al, PCT Int. Appl., From PCT Int. Appl., 2022228297, 03 Nov 2022, 2022228297, 03 Nov 2022

Productiemethode 6

Reactievoorwaarden
1.1R:MgCl2, C:9013-18-7, C:Cleland's reagent, C:34369-07-8, C:Ortho-Gynol, S:H2O, 2 h, 30°C, pH 8
1.2R:CHCl3
Referentie
Identification of an α-Oxoamine Synthase and a One-Pot Two-Step Enzymatic Synthesis of α-Amino Ketones
By Zhou, Ting et al, Organic Letters, 2021, 23(1), 37-41

Productiemethode 7

Reactievoorwaarden
1.1R:Coenzyme II, C:93389-35-6
2.1C:9027-46-7
3.1R:Coenzyme II, reduced, C:9028-40-4, C:39319-78-3
4.1C:9027-13-8
5.1R:Coenzyme II, reduced, C:9027-88-7
Referentie
In-vitro enzymatic butanol production
By Garibay Orijel, Claudio et al, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017

Productiemethode 8

Reactievoorwaarden
1.1R:Coenzyme II, reduced, C:9075-02-9, C:9024-32-2
2.1R:Coenzyme II, C:37211-61-3, C:9082-72-8
3.1C:116405-23-3
Referentie
In-vitro enzymatic butanol production
By Garibay Orijel, Claudio et al, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017

Productiemethode 9

Reactievoorwaarden
1.1C:9027-46-7
2.1R:Coenzyme II, reduced, C:9028-40-4, C:39319-78-3
3.1C:9027-13-8
4.1R:Coenzyme II, reduced, C:9027-88-7
Referentie
In-vitro enzymatic butanol production
By Garibay Orijel, Claudio et al, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017

Productiemethode 10

Reactievoorwaarden
1.1R:Coenzyme II, reduced, C:9028-40-4, C:39319-78-3
2.1C:9027-13-8
3.1R:Coenzyme II, reduced, C:9027-88-7
Referentie
In-vitro enzymatic butanol production
By Garibay Orijel, Claudio et al, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017

Productiemethode 11

Reactievoorwaarden
1.1R:Coenzyme II, C:37211-61-3, C:9082-72-8
2.1C:116405-23-3
Referentie
In-vitro enzymatic butanol production
By Garibay Orijel, Claudio et al, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017

Productiemethode 12

Reactievoorwaarden
1.1C:9027-13-8
2.1R:Coenzyme II, reduced, C:9027-88-7
Referentie
In-vitro enzymatic butanol production
By Garibay Orijel, Claudio et al, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017

Productiemethode 13

Reactievoorwaarden
1.1R:MgCl2, R:R:Coenzyme II, reduced, R:NaHCO3, C:9023-95-4, C:37251-07-3, S:H2O, 1 h, rt, pH 8.0
1.2R:Cl3CCO2H, S:H2O
Referentie
Enzymatic Synthesis of Dilactone Scaffold of Antimycins
By Sandy, Moriah et al, ACS Chemical Biology, 2012, 7(12), 1956-1961

Productiemethode 14

Reactievoorwaarden
1.1S:H2O, 72 h, 37°C
Referentie
Metabolic engineering of Clostridium acetobutylicum for the production of butyl butyrate
By Noh, Hyeon Ji et al, Applied Microbiology and Biotechnology, 2018, 102(19), 8319-8327

Productiemethode 15

Reactievoorwaarden
1.1R:R:KH2PO4, C:227465-96-5, 3 h, 37°C, pH 7
Referentie
Enzymatic preparation technique for acyl/aroyl coenzyme a
By Zhu, Ping et al, Faming Zhuanli Shenqing, From Faming Zhuanli Shenqing, 115247192, 28 Oct 2022, 115247192, 28 Oct 2022

Productiemethode 16

Reactievoorwaarden
1.1R:Coenzyme II, C:9001-60-9, C:9028-36-8
2.1C:9027-45-6
3.1R:Coenzyme II, reduced, C:9075-02-9, C:9024-32-2
4.1R:Coenzyme II, C:37211-61-3, C:9082-72-8
5.1C:116405-23-3
Referentie
In-vitro enzymatic butanol production
By Garibay Orijel, Claudio et al, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017

Productiemethode 17

Reactievoorwaarden
1.1C:116405-23-3
Referentie
In-vitro enzymatic butanol production
By Garibay Orijel, Claudio et al, PCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017

Productiemethode 18

Reactievoorwaarden
1.1R:R:MgCl2, R:Glycerol, R:C:9013-18-7, S:H2O, 60 min, 25°C
1.2R:HCO2H
Referentie
Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit
By Miyazawa, Takeshi et al, Journal of Biological Chemistry, 2015, 290(45), 26994-27011

Productiemethode 19

Reactievoorwaarden
1.1C:9027-46-7, S:H2O, 60°C, pH 7.5
2.1R:C:9028-40-4, S:H2O, 60°C, pH 7.5
3.1C:9027-13-8, S:H2O, 60°C, pH 7.5
4.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5
Referentie
A hybrid synthetic pathway for butanol production by a hyperthermophilic microbe
By Keller, Matthew W. et al, Metabolic Engineering, 2015, 27, 101-106

Productiemethode 20

Reactievoorwaarden
1.1R:C:9028-40-4, S:H2O, 60°C, pH 7.5
2.1C:9027-13-8, S:H2O, 60°C, pH 7.5
3.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5
Referentie
A hybrid synthetic pathway for butanol production by a hyperthermophilic microbe
By Keller, Matthew W. et al, Metabolic Engineering, 2015, 27, 101-106

Productiemethode 21

Reactievoorwaarden
1.1C:9027-13-8, S:H2O, 60°C, pH 7.5
2.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5
Referentie
A hybrid synthetic pathway for butanol production by a hyperthermophilic microbe
By Keller, Matthew W. et al, Metabolic Engineering, 2015, 27, 101-106

Productiemethode 22

Reactievoorwaarden
1.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5
Referentie
A hybrid synthetic pathway for butanol production by a hyperthermophilic microbe
By Keller, Matthew W. et al, Metabolic Engineering, 2015, 27, 101-106

Productiemethode 23

Reactievoorwaarden
1.1S:H2O, cooled, pH 8
1.2R:HCl, S:H2O, pH 5
Referentie
Identification of 3-sulfinopropionyl coenzyme A (CoA) desulfinases within the acyl-CoA dehydrogenase superfamily
By Schuermann, Marc et al, Journal of Bacteriology, 2014, 882-893, 13 pp.

Productiemethode 24

Reactievoorwaarden
1.1R:SOCl2, 3 h, reflux
2.1S:THF, 24 h, rt
3.1R:NaI, S:Me2CO, 24 h, rt
4.1R:NaOH, S:H2O, 24 h, rt, pH 9
4.2R:HCl, S:H2O, rt, pH 2
Referentie
Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium
By Pal, Mohan and Bearne, Stephen L., Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763

Productiemethode 25

Reactievoorwaarden
1.1S:THF, 24 h, rt
2.1R:NaI, S:Me2CO, 24 h, rt
3.1R:NaOH, S:H2O, 24 h, rt, pH 9
3.2R:HCl, S:H2O, rt, pH 2
Referentie
Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium
By Pal, Mohan and Bearne, Stephen L., Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763

Productiemethode 26

Reactievoorwaarden
1.1R:NaI, S:Me2CO, 24 h, rt
2.1R:NaOH, S:H2O, 24 h, rt, pH 9
2.2R:HCl, S:H2O, rt, pH 2
Referentie
Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium
By Pal, Mohan and Bearne, Stephen L., Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763

Productiemethode 27

Reactievoorwaarden
1.1R:NaOH, S:H2O, 24 h, rt, pH 9
1.2R:HCl, S:H2O, rt, pH 2
Referentie
Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium
By Pal, Mohan and Bearne, Stephen L., Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763

Productiemethode 28

Reactievoorwaarden
1.1R:C:77649-64-0
Referentie
Biochemical and Structural Characterization of the trans-Enoyl-CoA Reductase from Treponema denticola
By Bond-Watts, Brooks B. et al, Biochemistry, 2012, 51(34), 6827-6837

Productiemethode 29

Reactievoorwaarden
1.1
Referentie
Bacterial Acyl-CoA Mutase Specifically Catalyzes Coenzyme B12-dependent Isomerization of 2-Hydroxyisobutyryl-CoA and (S)-3-Hydroxybutyryl-CoA
By Yaneva, Nadya et al, Journal of Biological Chemistry, 2012, 287(19), 15502-15511

Coenzyme A, S-butanoate Raw materials

Coenzyme A, S-butanoate Preparation Products

Aanbevolen leveranciers
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.